molecular formula C19H19ClN2O2 B5733340 (E)-N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide

(E)-N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide

Cat. No.: B5733340
M. Wt: 342.8 g/mol
InChI Key: CIYATIJQZQNXPN-RMKNXTFCSA-N
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Description

(E)-N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide is a synthetic organic compound characterized by its unique chemical structure, which includes a morpholine ring, a phenyl group, and a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 3-chloro-4-morpholin-4-ylphenylamine and cinnamoyl chloride in the presence of a base such as triethylamine or pyridine. This step forms the amide bond, resulting in the desired compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide: shares structural similarities with other amide compounds containing morpholine and phenyl groups.

    N-(3-chloro-4-morpholin-4-ylphenyl)acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.

    N-(3-chloro-4-morpholin-4-ylphenyl)benzamide: Similar structure but with a benzamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-17-14-16(7-8-18(17)22-10-12-24-13-11-22)21-19(23)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,21,23)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYATIJQZQNXPN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C=CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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